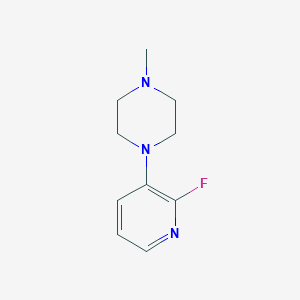
(R)-N-((R)-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate the formation of enantiomerically pure products, which are crucial in the pharmaceutical industry for the production of drugs with specific desired effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphanyl phenyl ethyl intermediate: This step involves the reaction of a di-tert-butylphosphanyl compound with a phenyl ethyl halide under inert conditions.
Introduction of the sulfinamide group: The intermediate is then reacted with a sulfinamide reagent in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phosphanyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Investigated for its potential role in biological systems as a chiral auxiliary.
Medicine: Utilized in the synthesis of chiral drugs, which are essential for achieving specific therapeutic effects.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which ®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic systems, inducing chirality in the resulting products. The molecular targets include various metal ions, and the pathways involved are those of asymmetric catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-N-((S)-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide
- ®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfonamide
Uniqueness
®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its specific chiral configuration, which makes it highly effective in asymmetric synthesis. Its ability to produce enantiomerically pure products distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C21H38NOPS |
|---|---|
Molekulargewicht |
383.6 g/mol |
IUPAC-Name |
N-[(1R)-1-(2-ditert-butylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C21H38NOPS/c1-16(22(11)25(23)21(8,9)10)17-14-12-13-15-18(17)24(19(2,3)4)20(5,6)7/h12-16H,1-11H3/t16-,25?/m1/s1 |
InChI-Schlüssel |
IKOOBDSOLTXQJD-ZRTDVJLTSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C |
Kanonische SMILES |
CC(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


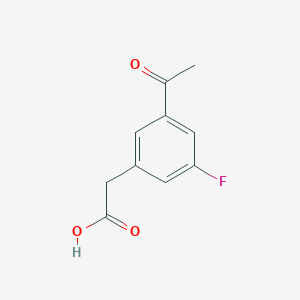
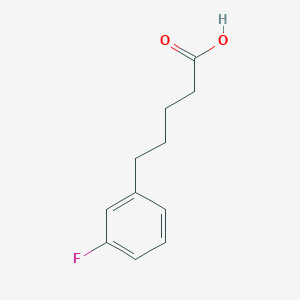
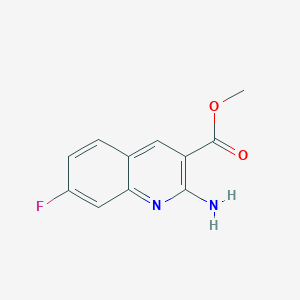

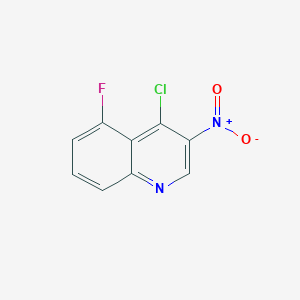
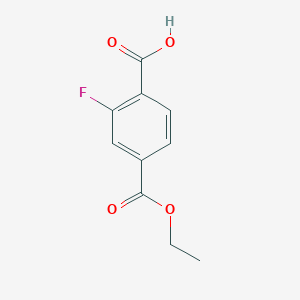

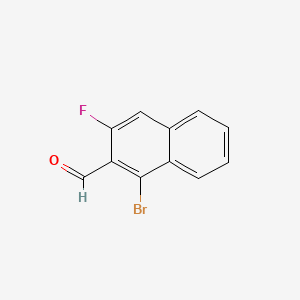
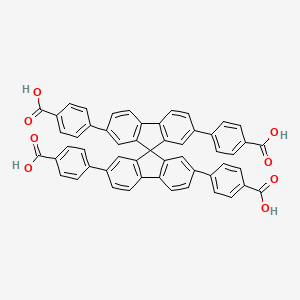


![3-Fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13658464.png)

